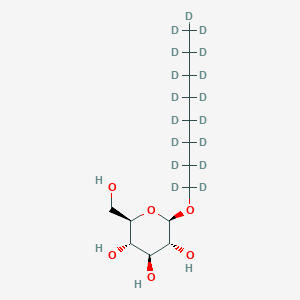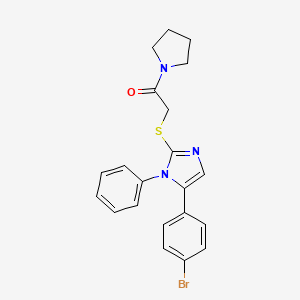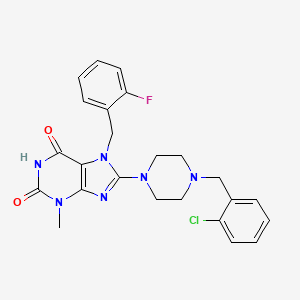
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24ClFN6O2 and its molecular weight is 482.94. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antimycobacterial Activity
Novel purine linked piperazine derivatives, including compounds structurally related to 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, have been designed to target Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects, showing promising activity against Mycobacterium tuberculosis H37Rv (Konduri et al., 2020).
2. Cardiovascular Activity
Certain derivatives of this compound class have shown significant cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Additionally, these derivatives demonstrate weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
3. Receptor Affinity
A series of N-(arylpiperazinyl)acetamide derivatives of this compound, including similar structures, have been synthesized and biologically evaluated for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study provided insights into the structure-affinity relationships for these compounds, identifying potential potent dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).
4. Antiasthmatic Agents
Xanthene derivatives, including structures related to the compound , have been developed for their antiasthmatic activity. These compounds have been shown to possess vasodilatory activity, indicating potential as anti-asthmatic agents (Bhatia et al., 2016).
5. Antihistaminic Activity
Some derivatives of this compound have demonstrated good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating significant antihistaminic activity. These findings suggest potential clinical applications in the treatment of allergies (Pascal et al., 1985).
6. Herbicidal Properties
Novel 1-phenyl-piperazine-2,6-diones, related to the compound , have shown herbicidal activity, suggesting potential applications in agriculture (Li et al., 2005).
properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-7-3-5-9-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-2-4-8-18(16)25/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCWXXPBOUPWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)
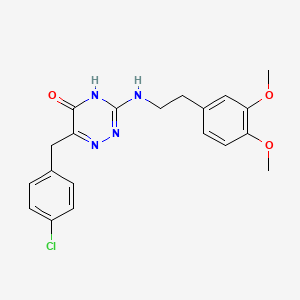
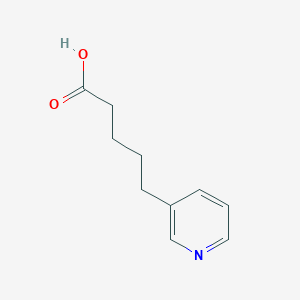
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)
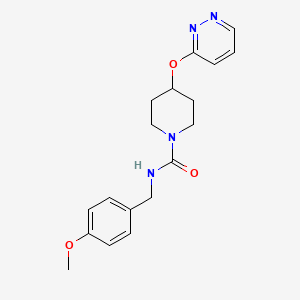
![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

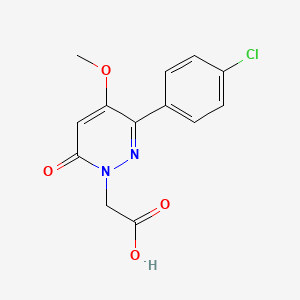
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)
